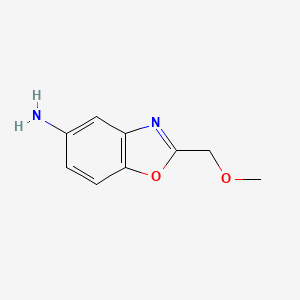

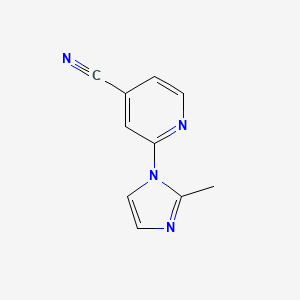

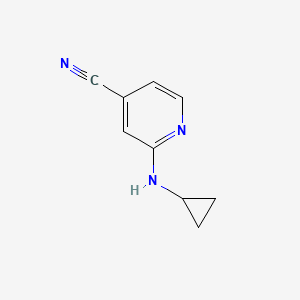

![molecular formula C8H8N4OS B3199424 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide CAS No. 1016852-31-5](/img/structure/B3199424.png)

2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide

説明

The compound “2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide” is a heterocyclic compound . It is related to the class of compounds known as triazoles, which are nitrogenous heterocyclic moieties . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Molecular Structure Analysis

Triazole compounds, including “this compound”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .科学的研究の応用

Synthesis and Characterization of Heterocyclic Compounds

Research has highlighted the significance of [1,2,4]triazolo[4,3-a]pyridin-2-yl derivatives, like 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide, in synthesizing diverse heterocyclic compounds. These compounds, including oxadiazole, thiadiazole, and triazolopyridine derivatives, have been synthesized through various cyclization and condensation reactions. Their structures have been elucidated through spectral and analytical data, underlining the chemical versatility of this moiety for generating novel heterocyclic frameworks (El‐Sayed et al., 2008; Abdelriheem et al., 2017).

Innovative Synthetic Routes

Notable advancements in synthetic routes have been observed, particularly in the construction of the triazolopyridine skeleton. Strategies involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have been employed for efficient synthesis, featuring short reaction times and high yields. This highlights the compound's role in facilitating novel synthesis methods for biologically significant compounds (Zheng et al., 2014).

Biological Activity and Pharmaceutical Interest

Derivatives of this compound have demonstrated a broad spectrum of biological activities. For instance, certain triazolopyridine and triazolothiadiazole derivatives linked with a chromone moiety have shown promising antimicrobial activities, highlighting their potential in medical applications (Ali & Ibrahim, 2010). Moreover, triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety have displayed significant fungicidal activities against various phytopathogens, marking their importance in the field of agricultural chemistry (Bai et al., 2020).

作用機序

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It’s known that triazole compounds can bind to various enzymes and receptors in the biological system, leading to a range of biological activities . The presence of the triazole ring, a key structural feature of this compound, allows it to make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Pharmacokinetics

The compound’s molecular weight (23125) and physical form (powder) suggest that it may have good bioavailability .

Result of Action

Compounds with similar structures have been shown to exhibit cytotoxicity against various cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.

特性

IUPAC Name |

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-6(14)5-12-8(13)11-4-2-1-3-7(11)10-12/h1-4H,5H2,(H2,9,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYBCNRGCKVFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(C(=O)N2C=C1)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

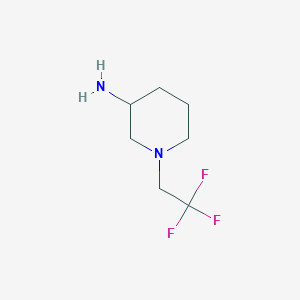

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

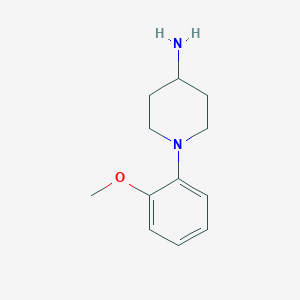

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)

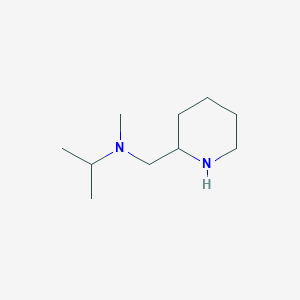

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)

![4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine](/img/structure/B3199422.png)

![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)